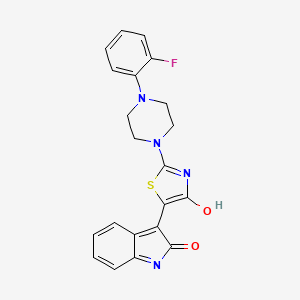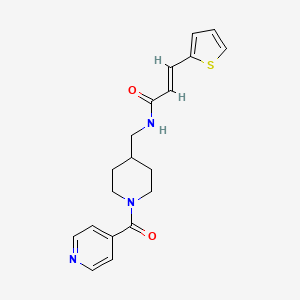
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as ITA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITA belongs to the class of acrylamide-based compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.
Mecanismo De Acción
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its anticancer activity by targeting the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide binds to the SH2 domain of STAT3 and prevents its phosphorylation, thereby inhibiting its activation and downstream signaling. This, in turn, leads to the downregulation of various oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Furthermore, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and purified. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potent anticancer activity against a variety of cancer cell lines, making it a useful tool for studying the role of the STAT3 signaling pathway in cancer biology. However, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has some limitations as well. It is not selective for STAT3 and can inhibit other signaling pathways as well. Furthermore, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has poor solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Further studies are needed to optimize the synthesis and formulation of (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide and to evaluate its safety and efficacy in clinical trials. Additionally, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a tool to study the role of the STAT3 signaling pathway in other diseases, such as inflammation and autoimmune disorders.
Métodos De Síntesis
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be synthesized using a multi-step process that involves the condensation of 4-piperidone hydrochloride with isonicotinoyl hydrazine, followed by reaction with 2-bromo-3-thiophenacryloyl chloride, and finally, reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(4-3-17-2-1-13-25-17)21-14-15-7-11-22(12-8-15)19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKTJNMPOXYRA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
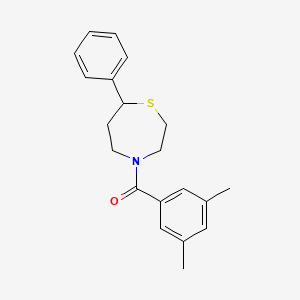


![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)


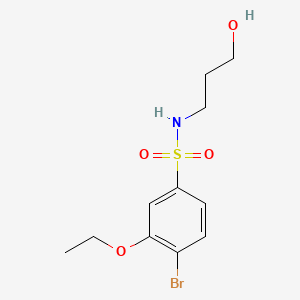
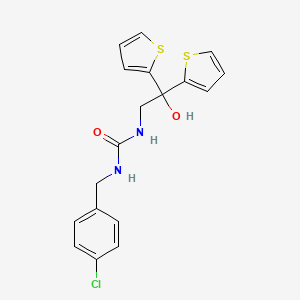
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2935271.png)
